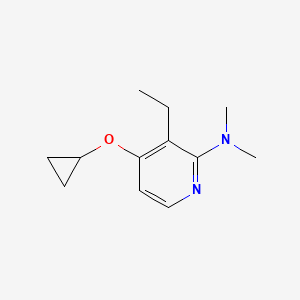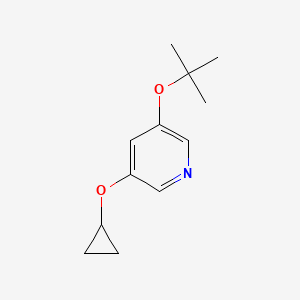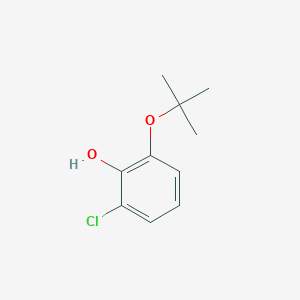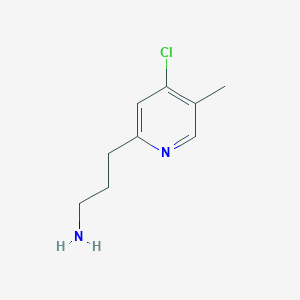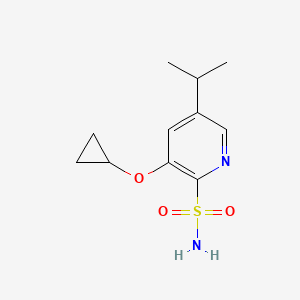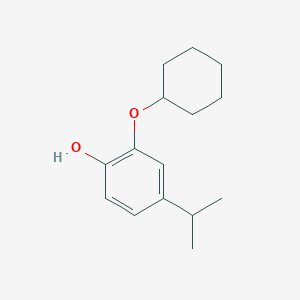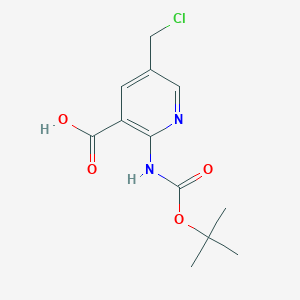![molecular formula C8H5ClF3NO B14836009 1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14836009.png)
1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone is a chemical compound known for its unique structure and properties. It belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry. The presence of chloro and trifluoromethyl groups in its structure imparts distinct chemical reactivity and stability, making it a valuable compound for research and industrial purposes.
Preparation Methods
The synthesis of 1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone typically involves several steps, including the introduction of chloro and trifluoromethyl groups to the pyridine ring. One common method involves the reaction of 3-chloro-2-(trifluoromethyl)pyridine with ethanone under specific conditions to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone involves its interaction with specific molecular targets and pathways. The presence of chloro and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone can be compared with other similar compounds, such as:
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanone: This compound has a similar structure but with different positions of the chloro and trifluoromethyl groups, leading to variations in reactivity and applications.
1-[6-(trifluoromethyl)-3-pyridin]ethanone: Another similar compound with different substitution patterns, affecting its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H5ClF3NO |
|---|---|
Molecular Weight |
223.58 g/mol |
IUPAC Name |
1-[3-chloro-2-(trifluoromethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)5-2-3-13-7(6(5)9)8(10,11)12/h2-3H,1H3 |
InChI Key |
FJLLXPBUIGYFKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NC=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



